![molecular formula C11H15N5O3 B2507086 3-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid CAS No. 1573548-06-7](/img/structure/B2507086.png)
3-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions, as seen in the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, which was achieved by treating specific precursors in dry dichloromethane followed by the addition of reagents such as lutidine and TBTU under cold conditions . Similarly, the synthesis of 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl derivatives involved multi-step reactions starting from acetonitrile thioalkyl intermediates . These methods highlight the complexity and precision required in synthesizing such intricate molecules.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, NMR, LC-MS, and XRD. For instance, the structure of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was confirmed by XRD, which showed that it crystallized in the monoclinic crystal system with the space group P21/c . Density functional theory (DFT) calculations were also performed to ensure the harmony between theoretical and experimental values, providing insights into the electronic properties of the compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include condensation, cyclization, and amination steps. For example, the synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles involved a three-component condensation reaction . The synthesis of 6-amino-1,2,3-triazolo[4,5-c]pyridin-4(5H)one derivatives described a novel base-catalyzed ring closure . These reactions are crucial for constructing the heterocyclic core of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The HOMO-LUMO energy gap and global reactivity descriptors provide information about the chemical reactivity and stability of the compounds . The intermolecular interactions, such as hydrogen bonding and halogen interactions, influence the crystal packing and can be studied through Hirshfeld surface analysis and energy frameworks . The antimicrobial activity of triorganotin(IV) derivatives of related compounds has been evaluated, showing activity against Gram-positive bacteria . Additionally, the antioxidant ability of some new derivatives was assessed using DPPH and FRAP assays, with some compounds showing significant antioxidant ability .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research in the field of heterocyclic chemistry has led to the synthesis of various derivatives related to the triazolo[4,3-b]pyridazine scaffold. For instance, studies have described the synthesis of new derivatives bearing this core structure, emphasizing methodologies for introducing different substituents that could affect the biological activity of these compounds. These synthetic efforts are aimed at expanding the chemical space of bioactive molecules for further pharmacological exploration. Notably, the structural analysis of these derivatives, often involving X-ray crystallography, provides insights into their conformational preferences and potential interaction modes with biological targets (Hwang et al., 2006).
Antioxidant Activity
Derivatives of the triazolo[4,3-b]pyridazine class have been evaluated for their antioxidant properties. Compounds synthesized with this core structure demonstrated significant antioxidant activity, surpassing that of standard antioxidants like ascorbic acid in some cases. This suggests their potential utility in oxidative stress-related conditions and diseases (R. M. Shakir, K. Ali, Dhuha Faruk. Hussain, 2017).
Propriétés
IUPAC Name |
3-[6-(2-methoxyethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3/c1-19-7-6-12-8-2-3-9-13-14-10(16(9)15-8)4-5-11(17)18/h2-3H,4-7H2,1H3,(H,12,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYMPIUDRWMZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NN2C(=NN=C2CCC(=O)O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

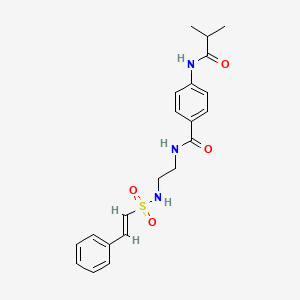

![N-(2-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2507005.png)
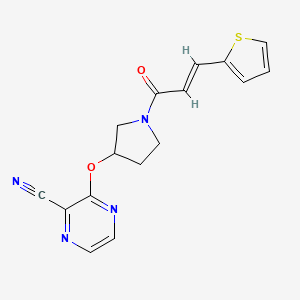
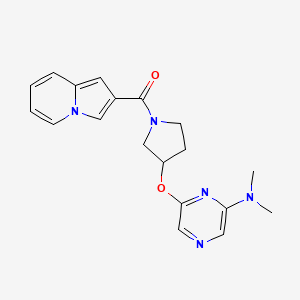


![2-(1H-indol-1-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2507017.png)
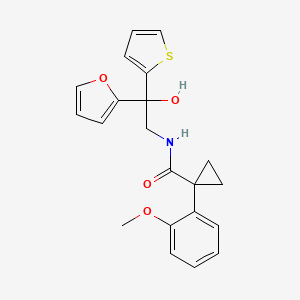
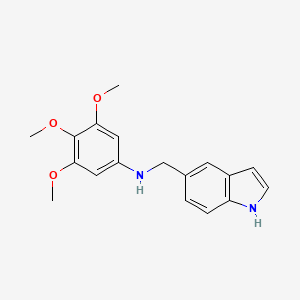
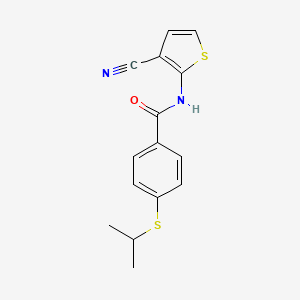
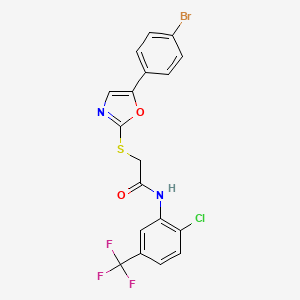
![3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507024.png)
![7-Chloro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2507026.png)